molecular formula C14H30Se B14568142 7-(Methylselanyl)tridecane CAS No. 61539-98-8

7-(Methylselanyl)tridecane

Cat. No.: B14568142
CAS No.: 61539-98-8
M. Wt: 277.36 g/mol
InChI Key: ATLSXFYXYOPYDU-UHFFFAOYSA-N
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Description

7-(Methylselanyl)tridecane is a selenium-containing organic compound characterized by a tridecane backbone (C₁₃H₂₈) with a methylselanyl (-SeCH₃) group substituted at the seventh carbon position. Selenium derivatives are notable for their roles in catalysis, material science, and biochemistry due to selenium’s unique electronic and redox properties .

Properties

CAS No.

61539-98-8

Molecular Formula

C14H30Se

Molecular Weight

277.36 g/mol

IUPAC Name

7-methylselanyltridecane

InChI

InChI=1S/C14H30Se/c1-4-6-8-10-12-14(15-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3

InChI Key

ATLSXFYXYOPYDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylselanyl)tridecane typically involves the introduction of a methylselanyl group into a tridecane backbone. One common method is the reaction of tridecane with methylselenol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Catalyst: Transition metal catalysts such as palladium or platinum

    Solvent: Organic solvents like toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Methylselanyl)tridecane can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Selenoxides and selenones

    Reduction: Selenides

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

7-(Methylselanyl)tridecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of novel materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 7-(Methylselanyl)tridecane involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Characteristics

The table below compares 7-(Methylselanyl)tridecane with similar tridecane derivatives:

Compound Name Molecular Formula Molecular Weight Substituent (Position 7) Key Structural Feature CAS Registry Number Reference(s)
This compound C₁₄H₃₀Se 285.34 (calc.) -SeCH₃ Selenium-based functional group Not provided Inferred
7-Methyltridecane C₁₄H₃₀ 198.39 -CH₃ Hydrophobic alkyl chain 26730-14-3
7-Methylenetridecane C₁₄H₂₈ 196.37 =CH₂ Unsaturated methylene group 19780-80-4
7-Cyclohexyltridecane C₁₉H₃₈ 266.51 -C₆H₁₁ Bulky cyclohexyl substituent 13151-92-3
7-(Cyclopentylmethyl)tridecane C₁₉H₃₈ 266.51 -CH₂C₅H₉ Cyclopentylmethyl branching 55044-77-4

Key Observations :

  • Selenium vs. Carbon Substituents : The -SeCH₃ group in this compound introduces polarity and redox activity absent in carbon-based analogs like 7-methyltridecane. This could enhance its utility in catalytic systems .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in 7-cyclohexyltridecane) reduce molecular flexibility and may hinder reactivity compared to linear analogs .

Physical and Chemical Properties

Boiling Points and Volatility
  • 7-Methyltridecane : Lower molecular weight (198.39) suggests higher volatility compared to selenium or cyclohexyl derivatives.
  • 7-Cyclohexyltridecane: Higher molecular weight (266.51) and non-polar cyclohexyl group likely result in a higher boiling point and lower solubility in polar solvents .
  • This compound : Predicted to have intermediate volatility due to selenium’s polarizability but higher density than hydrocarbons.
Reactivity
  • Selenium Derivatives: The -SeCH₃ group is susceptible to oxidation, forming selenoxides or selenones, which are valuable in organic synthesis .
  • Unsaturated Analog (7-Methylenetridecane) : The methylene group (=CH₂) enables addition reactions (e.g., hydrogenation), unlike saturated analogs .

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